pKa Value of 8.75 Differentiates Thiazol-2-ol from More Basic 2-Aminothiazole (pKa ~5.3) and Less Acidic Thiazole (pKa ~2.5)
The pKa of Thiazol-2-ol is reported as 8.75, indicating it is a weak acid, primarily deprotonating at the hydroxyl group to form the corresponding anion [1]. This contrasts sharply with 2-aminothiazole, which is a base with a pKa of its conjugate acid around 5.28-5.36, existing predominantly in a neutral, un-ionized form at physiological pH [2]. Thiazole itself is even less basic, with a conjugate acid pKa of 2.5 [3].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.75 (acidic, hydroxyl deprotonation) |
| Comparator Or Baseline | 2-Aminothiazole: pKa (conjugate acid) = 5.28-5.36; Thiazole: pKa (conjugate acid) = 2.5 |
| Quantified Difference | Thiazol-2-ol is ~3.4-3.5 pKa units more basic than the conjugate acid of 2-aminothiazole, and ~6.2 pKa units more basic than the conjugate acid of thiazole, leading to fundamentally different ionization states in aqueous and biological environments. |
| Conditions | Aqueous solution, 25°C (predicted/calculated values for Thiazol-2-ol; experimentally determined for 2-aminothiazole and thiazole) |
Why This Matters
This pKa difference dictates the ionization state at physiological pH (7.4), with Thiazol-2-ol being largely deprotonated and anionic, while 2-aminothiazole and thiazole remain predominantly neutral, directly impacting solubility, membrane permeability, and target binding.
- [1] Chembase. (n.d.). 1,3-thiazol-2-ol. Retrieved from http://www.chembase.cn/molecule-70852.html View Source
- [2] ScienceDirect. (n.d.). Aminothiazole. Retrieved from https://www.sciencedirect.com/topics/chemistry/aminothiazole View Source
- [3] Wikipedia. (2005). Thiazole. Retrieved from https://en.wikipedia.org/wiki/Thiazole View Source
